1H-indazole-5-carbonyl azide
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Overview
Description
1H-Indazole-5-carbonyl azide is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The azide functional group attached to the carbonyl carbon at the 5-position of the indazole ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-5-carbonyl azide can be synthesized through several methods. One common approach involves the reaction of 1H-indazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with sodium azide to yield the azide derivative. The reaction conditions typically involve:
Step 1: Conversion of 1H-indazole-5-carboxylic acid to 1H-indazole-5-carbonyl chloride using thionyl chloride in an inert solvent like dichloromethane.
Step 2: Reaction of 1H-indazole-5-carbonyl chloride with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) to form this compound.
Industrial Production Methods:
Chemical Reactions Analysis
1H-Indazole-5-carbonyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions: The azide group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Decomposition Reactions: Under thermal or photochemical conditions, the azide group can decompose to release nitrogen gas, forming reactive nitrenes that can insert into C-H or N-H bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF), and mild heating.
Cycloaddition: Copper(I) catalysts, polar solvents like water or DMF.
Decomposition: Heat or ultraviolet light.
Major Products:
Amines: From nucleophilic substitution.
Triazoles: From cycloaddition reactions.
Nitrenes: From azide decomposition.
Scientific Research Applications
1H-Indazole-5-carbonyl azide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds, including triazoles and indazole derivatives.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies due to its ability to undergo click chemistry reactions.
Medicine: Explored for its potential in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers, where the azide group can be used for cross-linking and functionalization.
Mechanism of Action
1H-Indazole-5-carbonyl azide can be compared with other indazole derivatives and azide-containing compounds:
1H-Indazole-5-carboxylic Acid: Lacks the azide group, making it less reactive in certain cycloaddition and decomposition reactions.
1H-Indazole-5-carbonyl Chloride: Precursor to the azide derivative, more reactive towards nucleophiles.
Benzyl Azide: Similar azide functionality but lacks the indazole ring, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the combination of the indazole ring and the azide group, providing a versatile platform for various chemical transformations and applications in multiple fields.
Comparison with Similar Compounds
- 1H-Indazole-5-carboxylic Acid
- 1H-Indazole-5-carbonyl Chloride
- Benzyl Azide
Properties
IUPAC Name |
1H-indazole-5-carbonyl azide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5O/c9-13-12-8(14)5-1-2-7-6(3-5)4-10-11-7/h1-4H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGJDJVIDZHANF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N=[N+]=[N-])C=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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